2-Nonanone

描述

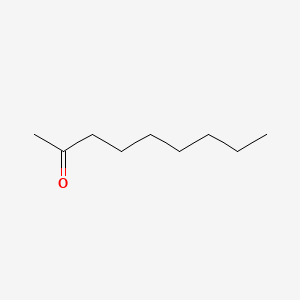

Structure

3D Structure

属性

IUPAC Name |

nonan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCYHJWLYTUGCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022125 | |

| Record name | 2-Nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl heptyl ketone is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO], Liquid, colourless to pale yellow liquid with a fruity, floral, fatty, herbaceous odour | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nonanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nonanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Nonanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/398/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

377.6 °F at 743 mmHg (USCG, 1999), 192.00 °C. @ 743.00 mm Hg | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nonanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

148 °F (USCG, 1999) | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.371 mg/mL at 25 °C, soluble in alcohol, propylene glycol, oil; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 2-Nonanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Nonanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/398/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.832 (USCG, 1999) - Less dense than water; will float, 0.817-0.823 | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nonanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/398/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.6 mmHg (USCG, 1999), 0.62 [mmHg] | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nonanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

821-55-6 | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NONANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nonanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE5K73YN2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Nonanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-5.8 °F (USCG, 1999), -15 °C | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nonanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of 2-Nonanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Nonanone. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

This compound, also known as methyl heptyl ketone, is a colorless liquid with a characteristic fruity or floral odor. It is found naturally in various plants and is used as a flavoring agent and in the synthesis of other organic compounds.[1] The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated view of its fundamental characteristics.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O | [2] |

| Molecular Weight | 142.24 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fruity-floral, slightly fatty and herbaceous | [4] |

| Density | 0.82 g/mL at 25 °C | [4][5] |

| Boiling Point | 192 °C at 743 mmHg | [2][4] |

| Melting Point | -21 °C | [1][4][5] |

| Flash Point | 64 °C (closed cup) | [6] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source(s) |

| Solubility in Water | 0.371 mg/mL at 25 °C | [3] |

| Solubility in Organic Solvents | Soluble in alcohol, propylene glycol, and oils | [3] |

| LogP (Octanol-Water Partition Coefficient) | 3.14 | [3] |

Table 3: Optical and Vapor Properties of this compound

| Property | Value | Source(s) |

| Refractive Index (n20/D) | 1.421 | [1][5][7] |

| Vapor Pressure | 1.6 mmHg at 25 °C | [3] |

| Vapor Density | 4.9 | [8] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices and established testing methods.

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.[9]

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Bunsen burner or heating mantle

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount of this compound (approximately 0.5 mL) to the small test tube.

-

Place the capillary tube, open end down, into the small test tube containing the this compound.

-

Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and thermometer bulb in the mineral oil.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Melting Point

As this compound is a liquid at room temperature, its melting point (or freezing point) is determined by cooling the substance until it solidifies. The capillary method is commonly used for determining the melting point of organic compounds.[5]

Apparatus:

-

Melting point apparatus or Thiele tube setup

-

Capillary tubes

-

Thermometer

-

Cooling bath (e.g., ice-salt mixture)

Procedure:

-

Introduce a small amount of liquid this compound into a capillary tube.

-

Cool the capillary tube in a cooling bath until the sample solidifies.

-

Place the capillary tube into a melting point apparatus or a Thiele tube filled with a suitable liquid bath.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has melted (the end of the melting range). For a pure substance, this range should be narrow.

Determination of Flash Point

The flash point of this compound can be determined using a Pensky-Martens closed-cup tester, following a procedure similar to ASTM D93.[10][11][12][13]

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Thermometer

Procedure:

-

Ensure the Pensky-Martens apparatus is clean and dry.

-

Pour the this compound sample into the test cup to the filling mark.

-

Place the lid on the cup and ensure it is securely sealed.

-

Insert the thermometer into the designated port.

-

Begin heating the sample at a slow, constant rate (e.g., 5-6 °C per minute).

-

Start the stirrer at the specified speed.

-

As the temperature approaches the expected flash point, apply the test flame at regular intervals by opening the shutter.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.

-

Record the temperature at which the flash occurs.

Determination of Density

The density of this compound can be accurately measured using a pycnometer.[7][14][15][16][17]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary)

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_empty).

-

Fill the pycnometer with distilled water of a known temperature and insert the stopper, allowing excess water to exit through the capillary.

-

Wipe the outside of the pycnometer dry and weigh it again (m_water).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound at the same temperature as the water and insert the stopper.

-

Wipe the outside dry and weigh the filled pycnometer (m_sample).

-

The density of this compound is calculated using the following formula: Density_sample = [(m_sample - m_empty) / (m_water - m_empty)] * Density_water

Determination of Solubility in Water

The static equilibrium method can be used to determine the solubility of this compound in water.

Apparatus:

-

Sealed vials

-

Isothermal shaker or magnetic stirrer

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

-

Agitate the vial in an isothermal shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the vial to separate the undissolved this compound.

-

Carefully withdraw a known volume of the aqueous phase using a syringe and filter it to remove any suspended droplets.

-

Analyze the concentration of this compound in the filtered aqueous sample using a calibrated analytical method, such as gas chromatography.

-

The measured concentration represents the solubility of this compound in water at that temperature.

Determination of Vapor Pressure

The static method is a direct way to measure the vapor pressure of a liquid like this compound.[18][19][20][21]

Apparatus:

-

A static vapor pressure apparatus consisting of a sample container, a pressure transducer, a vacuum system, and a temperature-controlled bath.

Procedure:

-

Introduce a degassed sample of this compound into the sample container of the static apparatus.

-

Evacuate the system to remove any air.

-

Isolate the sample container from the vacuum pump.

-

Immerse the sample container in a constant temperature bath and allow the system to reach thermal and vapor pressure equilibrium.

-

The pressure measured by the transducer at equilibrium is the vapor pressure of this compound at that temperature.

-

Repeat the measurement at different temperatures to obtain the vapor pressure curve.

Determination of Refractive Index

The refractive index of this compound can be measured using an Abbe refractometer.[2][6][14][22][23][24]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces of the refractometer are clean and dry.

-

Using a dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Adjust the light source and the refractometer's optics to bring the dividing line between the light and dark fields into sharp focus.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

Biological Pathway and Experimental Workflow

This compound can be produced biologically through the metabolic engineering of microorganisms such as Escherichia coli. The pathway involves the modification of the fatty acid biosynthesis and β-oxidation cycles.

Metabolic Pathway for this compound Production in E. coli

The biosynthesis of this compound in engineered E. coli starts from the cellular fatty acid biosynthesis, which produces acyl-CoAs. These are then channeled into a modified β-oxidation pathway to generate β-ketoacyl-CoAs. A specific thioesterase then converts the β-ketoacyl-CoA to a β-keto acid, which is spontaneously decarboxylated to the final methyl ketone product, this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. This compound | C9H18O | CID 13187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. davjalandhar.com [davjalandhar.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. This compound(821-55-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nazhco.com [nazhco.com]

- 11. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 12. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 14. ised-isde.canada.ca [ised-isde.canada.ca]

- 15. fpharm.uniba.sk [fpharm.uniba.sk]

- 16. fpharm.uniba.sk [fpharm.uniba.sk]

- 17. youtube.com [youtube.com]

- 18. vscht.cz [vscht.cz]

- 19. m.youtube.com [m.youtube.com]

- 20. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 21. youtube.com [youtube.com]

- 22. macro.lsu.edu [macro.lsu.edu]

- 23. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 24. Abbe refractometer operation method and precautions [en1.nbchao.com]

Spectroscopic Profile of 2-Nonanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-nonanone (also known as methyl heptyl ketone), a significant compound in various industrial and biological contexts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols relevant for its characterization.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, offering a quantitative reference for its structural elucidation.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference Solvent |

| 2.42 | t | -CH₂-C(O)- | CDCl₃ |

| 2.13 | s | -C(O)-CH₃ | CDCl₃ |

| 1.56 | quintet | -CH₂-CH₂-C(O)- | CDCl₃ |

| 1.27 | m | -(CH₂)₄- | CDCl₃ |

| 0.88 | t | -CH₃ | CDCl₃ |

Source: PubChem, Human Metabolome Database[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference Solvent |

| 208.85 | C=O (C-2) | CDCl₃ |

| 43.85 | CH₂ (C-3) | CDCl₃ |

| 31.84 | -(CH₂)n- | CDCl₃ |

| 29.75 | CH₃ (C-1) | CDCl₃ |

| 29.26 | -(CH₂)n- | CDCl₃ |

| 24.01 | -(CH₂)n- | CDCl₃ |

| 22.73 | -(CH₂)n- | CDCl₃ |

| 14.08 | -CH₃ (C-9) | CDCl₃ |

Source: PubChem[1]

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, 2855 | Strong | C-H stretching (alkane) |

| ~1718 | Strong | C=O stretching (ketone) |

| ~1465 | Medium | C-H bending (methylene) |

| ~1360 | Medium | C-H bending (methyl) |

Source: NIST Chemistry WebBook, general ketone IR data[3][4] The strong absorption band around 1718 cm⁻¹ is characteristic of the carbonyl group in a saturated aliphatic ketone.

Table 4: Mass Spectrometry (MS) Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment of Fragment Ion |

| 43 | ~81 | [CH₃CO]⁺ (Acylium ion from α-cleavage) |

| 58 | ~100 | [C₃H₆O]⁺ (McLafferty rearrangement product) |

| 71 | ~20 | [C₄H₇O]⁺ (α-cleavage) |

| 142 | ~10 | [M]⁺ (Molecular ion) |

Source: PubChem, NIST Mass Spectrometry Data Center[1][5] The fragmentation pattern is characterized by a prominent base peak at m/z 58, resulting from a McLafferty rearrangement, and a significant peak at m/z 43 from alpha-cleavage, both of which are typical for methyl ketones.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of a liquid ketone like this compound.

Sample Preparation:

-

For ¹H NMR, add 1-2 drops of liquid this compound to a clean, dry NMR tube. For ¹³C NMR, a higher concentration may be required, depending on the instrument's sensitivity.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure the sample is thoroughly mixed.

-

If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field.

Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer's autosampler or manually place it in the magnet.

-

The spectrometer's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for ¹³C NMR.

-

For chemical shift referencing, the residual protio-solvent signal can be used (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR), or an internal standard such as tetramethylsilane (TMS) can be added.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) FT-IR technique for a neat liquid sample like this compound.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth or tissue dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for subtracting the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Place a small drop of neat this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

If a pressure arm is available, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument's software will ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)

This protocol outlines the general procedure for analyzing a volatile liquid like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Transfer the solution to an autosampler vial.

Data Acquisition (GC-MS):

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Processing:

-

A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

-

The spectrum is analyzed to identify the molecular ion peak (if present) and the characteristic fragmentation pattern to confirm the structure of the compound. This is often done by comparing the obtained spectrum to a library of known spectra, such as the NIST/EPA/NIH Mass Spectral Library.

Visualization

The following diagram illustrates the general workflow for the chemical analysis of a compound like this compound using spectroscopic methods.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

The Core of Plant Defense: A Technical Guide to the Biosynthesis of 2-Nonanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 2-nonanone in plants. This compound is a volatile methyl ketone that plays a significant role in plant defense against herbivores and pathogens. Its unique chemical properties also make it a compound of interest for the flavor, fragrance, and pharmaceutical industries. This document details the core biosynthetic pathway, the enzymes involved, quantitative data on its occurrence, and detailed experimental protocols for its study.

The Central Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is intrinsically linked to fatty acid synthesis and occurs primarily in the plastids. The pathway is best characterized in the wild tomato species Solanum habrochaites, where it involves a two-step enzymatic process that diverts intermediates from the fatty acid synthesis cycle.

The primary precursor for this compound is β-ketodecanoyl-acyl carrier protein (β-ketodecanoyl-ACP) , a C10 intermediate in the fatty acid synthesis pathway. Two key enzymes are responsible for its conversion to this compound:

-

Methylketone Synthase 2 (MKS2): This enzyme is a thioesterase that catalyzes the hydrolysis of the thioester bond in β-ketoacyl-ACPs, releasing a free β-ketoacid. In the case of this compound synthesis, MKS2 acts on β-ketodecanoyl-ACP to produce 3-ketodecanoic acid .[1]

-

Methylketone Synthase 1 (MKS1): This enzyme is a decarboxylase that acts on the 3-ketoacid produced by MKS2.[1] MKS1 removes the carboxyl group from 3-ketodecanoic acid to yield the final product, This compound , which is one carbon shorter than its precursor.[1]

Both MKS1 and MKS2 are localized in the plastids, which facilitates the efficient channeling of intermediates from fatty acid synthesis to methyl ketone production.[2] While this pathway is well-documented for methyl ketones in general, the specific activity of these enzymes with the C10 precursor for this compound is part of a broader substrate specificity.

Biosynthesis Pathway of this compound

Quantitative Data

The concentration of this compound varies significantly among different plant species and tissues. It is a notable component of the essential oil of Ruta graveolens (common rue).

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Ruta graveolens | Aerial parts | This compound | 32.15% - 38.05% of essential oil | [3][4] |

| Ruta graveolens | Aerial parts | 2-Undecanone | 39.97% - 47.72% of essential oil | [3][4] |

Enzyme Kinetics:

While the general substrate preference of MKS1 and MKS2 from S. habrochaites has been studied, specific kinetic parameters (Km and Vmax) for the C10 substrate (β-ketodecanoyl-ACP) leading to this compound are not extensively detailed in the available literature. Studies have primarily focused on the more abundant methyl ketones, 2-undecanone (from C12 precursor) and 2-tridecanone (from C14 precursor). The enzymes are known to have activity on a range of β-ketoacyl-ACPs with varying chain lengths.

Experimental Protocols

Heterologous Expression and Purification of MKS1 and MKS2

To perform in vitro enzyme assays, MKS1 and MKS2 are typically expressed heterologously in Escherichia coli and purified.

Objective: To produce and purify recombinant MKS1 and MKS2 enzymes.

Methodology:

-

Gene Cloning: The coding sequences of ShMKS1 and ShMKS2 are cloned into an E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His-tag) for purification.

-

Transformation: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction:

-

A single colony is used to inoculate a starter culture (e.g., 5 mL LB medium with appropriate antibiotic) and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of culture medium (e.g., 1 L LB).

-

The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by adding a suitable inducer (e.g., 0.5 mM IPTG).

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16 hours) to improve protein solubility.

-

-

Cell Lysis and Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

Cells are lysed by sonication or high-pressure homogenization.

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

-

The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

-

Protein Verification: The purity and size of the purified protein are confirmed by SDS-PAGE.

In Vitro Enzyme Assays for MKS1 and MKS2

Objective: To determine the enzymatic activity of purified MKS1 and MKS2.

A. ShMKS2 Thioesterase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the β-ketodecanoyl-ACP substrate in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).

-

Reaction Initiation: Initiate the reaction by adding the purified ShMKS2 protein.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Product Derivatization and Extraction:

-

Stop the reaction.

-

To analyze the resulting 3-ketodecanoic acid, it can be converted to this compound by acidification and heating, which promotes decarboxylation.

-

Extract the resulting this compound with an organic solvent (e.g., hexane).

-

-

Analysis: Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS).

B. ShMKS1 Decarboxylase Assay:

-

Substrate: The substrate for this assay is 3-ketodecanoic acid.

-

Reaction Mixture: Prepare a reaction mixture containing 3-ketodecanoic acid in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).

-

Reaction Initiation: Add the purified ShMKS1 protein to the reaction mixture.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Product Extraction: Extract the this compound product with an organic solvent (e.g., hexane).

-

Analysis: Quantify the this compound produced using GC-MS.

Quantification of this compound in Plant Tissue by GC-MS

Objective: To extract and quantify this compound from plant samples.

Methodology:

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves of Ruta graveolens).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

-

Extraction:

-

Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass vial.

-

Add an organic solvent for extraction (e.g., hexane or dichloromethane) containing an internal standard (e.g., a known concentration of a compound not present in the plant, like nonane).

-

Vortex the mixture vigorously and incubate with shaking for a set period (e.g., 1-2 hours) at room temperature.

-

Centrifuge the mixture to pellet the plant debris.

-

-

GC-MS Analysis:

-

Transfer the supernatant (the organic extract) to a new vial for analysis.

-

Inject a small volume of the extract (e.g., 1 µL) into the GC-MS system.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization (e.g., 250°C).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all compounds.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: Scan a mass range appropriate for detecting this compound and the internal standard (e.g., m/z 40-350).

-

-

-

Quantification:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, confirmed by comparison with an authentic standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated with known concentrations of this compound.

-

Signaling and Regulation

The production of methyl ketones, including this compound, is often associated with plant defense responses. The expression of methyl ketone biosynthetic genes can be induced by various stresses, such as herbivory and pathogen attack. The jasmonate signaling pathway is a key regulator of these defense responses.

Jasmonate Signaling Pathway Inducing this compound Biosynthesis

Upon stress, such as herbivore attack, linolenic acid is converted to jasmonic acid (JA) and then to its active form, jasmonoyl-isoleucine (JA-Ile).[5] JA-Ile binds to the receptor COI1, leading to the degradation of JAZ repressor proteins.[6] This degradation releases transcription factors, such as MYC2, which can then activate the expression of defense-related genes, including MKS1 and MKS2, ultimately leading to the production of this compound.

Experimental Workflow for Gene Identification

The identification of genes involved in specialized metabolic pathways, such as the biosynthesis of this compound, often follows a multi-step approach combining genomics, transcriptomics, and functional characterization.

Workflow for Identifying this compound Biosynthesis Genes

This workflow begins with identifying candidate genes through comparative transcriptomics of plants with contrasting this compound levels. These candidates are then analyzed for sequence homology to enzymes of interest. Functional validation is achieved through heterologous expression and subsequent in vitro and in vivo assays, with the final confirmation coming from the detection of the expected metabolic products.

References

- 1. mdpi.com [mdpi.com]

- 2. Determinants of substrate specificity in a catalytically diverse family of acyl-ACP thioesterases from plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of residues responsible for substrate and product specificity of Solanum habrochaites short-chain cis-prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Nonanone: Discovery, Historical Context, and Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-nonanone, a naturally occurring methyl ketone with significant roles in chemical signaling and a wide range of industrial applications. This document delves into the historical discovery of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its biological significance, particularly in signaling pathways.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the early investigations of essential oils in the 19th century. While a definitive first isolation of this compound is not clearly documented, its presence as a major constituent of Oil of Rue (Ruta graveolens) was established through the pioneering work of chemists studying natural products. The English chemist Greville Williams, in his 1858 analysis of Oil of Rue, identified a significant fraction as a methyl ketone, specifically undecan-2-one. Given that this compound is also a major component of this essential oil, it is highly probable that it was present in the samples analyzed by Williams and his contemporaries, though not explicitly distinguished from its longer-chain homolog at the time.

The broader context for the discovery of this compound lies in the development of organic chemistry in the mid-19th century. French chemist Charles Gerhardt's work on the classification of organic compounds and the theory of types provided a framework for understanding the structure and reactivity of molecules like ketones. The development of synthetic methods for ketones throughout the 19th century, moving from the distillation of carboxylate salts to more controlled oxidation and acylation reactions, paved the way for the unambiguous synthesis and characterization of this compound and other aliphatic ketones.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and industry. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 821-55-6 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Fruity, cheesy, herbaceous | [3] |

| Melting Point | -21 °C | [2] |

| Boiling Point | 195 °C | [2] |

| Density | 0.822 g/cm³ at 20 °C | [2] |

| Solubility in Water | 0.95 g/L at 20 °C | [2] |

| logP (Octanol/Water) | 2.8 | [2] |

| Refractive Index (n²⁰/D) | 1.422 | [2] |

| Flash Point | 68 °C | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H-NMR (CDCl₃) | δ 2.42 (t, 2H), 2.13 (s, 3H), 1.56 (quint, 2H), 1.28 (m, 8H), 0.88 (t, 3H) | [4] |

| ¹³C-NMR (CDCl₃) | δ 209.3, 43.9, 31.7, 29.8, 29.1, 29.0, 23.9, 22.5, 14.0 | [4] |

| IR (Neat) | 2927, 2857, 1718 (C=O), 1465, 1358 cm⁻¹ | [5] |

| Mass Spectrum (EI) | m/z 58 (100%), 43 (60%), 71 (25%), 142 (M⁺, 5%) | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, reflecting both classical and modern laboratory practices.

Synthesis of this compound via Oxidation of 2-Nonanol

This protocol describes a common and reliable method for the synthesis of this compound through the oxidation of the corresponding secondary alcohol.

Materials:

-

2-Nonanol (15.8 g, 0.11 mol)

-

Pyridinium chlorochromate (PCC) (35.5 g, 0.165 mol)

-

Dichloromethane (CH₂Cl₂, 200 mL)

-

Silica gel (for column chromatography)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

A 500 mL round-bottom flask equipped with a magnetic stirrer is charged with PCC (35.5 g) and dichloromethane (200 mL).

-

A solution of 2-nonanol (15.8 g) in dichloromethane (50 mL) is added to the stirred suspension of PCC in one portion.

-

The reaction mixture is stirred at room temperature for 2 hours, during which the color changes from orange-red to a dark brown-black slurry.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is diluted with 200 mL of diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The silica gel pad is washed with an additional 200 mL of diethyl ether.

-

The combined organic filtrates are washed successively with 100 mL of saturated aqueous NaHCO₃ solution, 100 mL of water, and 100 mL of brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Synthesis of this compound via Grignard Reaction with Heptanoyl Chloride

This protocol outlines the synthesis of this compound using a Grignard reagent and an acid chloride, a classic method for forming carbon-carbon bonds.

Materials:

-

Magnesium turnings (2.9 g, 0.12 mol)

-

Anhydrous diethyl ether (100 mL)

-

Methyl iodide (17.0 g, 0.12 mol)

-

Heptanoyl chloride (14.9 g, 0.10 mol)

-

Anhydrous tetrahydrofuran (THF, 100 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

Procedure:

-

A 250 mL three-necked flask, equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, is flame-dried under a stream of nitrogen.

-

Magnesium turnings (2.9 g) and a crystal of iodine are placed in the flask.

-

A solution of methyl iodide (17.0 g) in 50 mL of anhydrous diethyl ether is placed in the dropping funnel. A small portion of this solution is added to the magnesium turnings to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling and the disappearance of the iodine color), the remaining methyl iodide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

-

In a separate 500 mL flask, heptanoyl chloride (14.9 g) is dissolved in 100 mL of anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

-

The prepared Grignard reagent is added dropwise to the cold solution of heptanoyl chloride with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by the slow addition of 100 mL of saturated aqueous NH₄Cl solution.

-

The mixture is extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation.

-

The resulting crude product is purified by distillation under reduced pressure to yield pure this compound.

Signaling Pathways and Biological Roles

This compound plays significant roles in chemical communication and defense in the biological world. It is a well-known alarm pheromone in various insect species and also exhibits notable antifungal properties.

This compound as an Insect Alarm Pheromone

In many species of ants, this compound functions as an alarm pheromone, a chemical signal that alerts nestmates to danger.[6] The perception of this volatile compound triggers a cascade of behavioral responses, including increased aggression and recruitment to the source of the signal.

Caption: Alarm pheromone signaling cascade initiated by this compound in insects.

Antifungal Mechanism of Action of this compound

This compound has demonstrated significant antifungal activity against a variety of pathogenic fungi.[7] Its mechanism of action is believed to involve the disruption of fungal cell membranes and the inhibition of essential cellular processes.

Caption: Proposed antifungal mechanism of action for this compound.

Experimental Workflows for Studying Biological Activity

To investigate the biological activities of this compound, specific experimental workflows are required. The following diagrams illustrate logical workflows for studying its pheromonal and antifungal effects.

Workflow for Pheromonal Activity Assay

This workflow outlines the steps to assess the behavioral response of insects to this compound.

Caption: Workflow for assessing the pheromonal activity of this compound.

Workflow for Antifungal Susceptibility Testing

This workflow details the process for determining the antifungal efficacy of this compound.

Caption: Workflow for determining the antifungal susceptibility to this compound.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031266) [hmdb.ca]

- 2. preview.wellcomecollection.org [preview.wellcomecollection.org]

- 3. scbt.com [scbt.com]

- 4. Ketone or aldehyde synthesis by acylation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

The Multifaceted Role of 2-Nonanone as a Semiochemical in the Insect World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonanone, a naturally occurring methyl ketone, plays a pivotal and diverse role in the chemical communication of insects. As a semiochemical, it can act as a pheromone for intraspecific communication, an allomone that benefits the emitter by modifying the behavior of a receiver of a different species, and a kairomone, which benefits the receiver of a different species at the expense of the emitter.[1][2] This technical guide provides an in-depth exploration of the functions of this compound in the insect world, detailing its effects, the experimental protocols used to elucidate its activity, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the behavioral and physiological effects of this compound on various insect species.

Table 1: Pheromonal Activity of this compound

| Insect Species | Pheromone Type | Context | Quantitative Effect | Reference |

| Stizocera consobrina (Cerambycid Beetle) | Aggregation-Sex Pheromone Component | Attraction to traps | Blend of this compound (4.5 mg) and semanopyrrole (25 mg) significantly increased trap catches compared to individual components or control. | [3] |

| Heterachthes quadrimaculatus (Cerambycid Beetle) | Aggregation-Sex Pheromone Component | Attraction to traps | A 1:1 blend of this compound (25 mg) and 10-methyldodecanol (50 mg) was significantly more attractive than individual components. | [3] |

| Trigona pectoralis (Stingless Bee) | Alarm Pheromone | Defensive Response | This compound alone was capable of releasing an attacking response. | [4] |

Table 2: Allomonal and Kairomonal Activity of this compound

| Interaction Type | Emitter | Receiver | Context | Quantitative Effect | Reference |

| Allomone | Sassafras albidum (Plant) | Anthonomus grandis (Boll Weevil) | Repellency | This compound is a component of volatiles that attract adult weevils. | [5] |

| Kairomone | Prey Insect (Hypothetical) | Predatory Insect | Foraging Cue | Undecane, a related compound, acts as an alarm pheromone that can attract predators. | [6] |

Table 3: Repellent and Nematicidal Effects of this compound

| Organism | Effect | Metric | Value | Reference |

| Anopheles gambiae (Mosquito) | Repellency | % Repellency at 1% concentration | 86.2% | |

| Anopheles gambiae (Mosquito) | Repellency | % Repellency at 10% concentration | 37.2% | |

| Bursaphelenchus xylophilus (Pinewood Nematode) | Nematicidal Activity | Corrected Mortality at 1 mg/mL | 92.3 ± 1.2% | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of semiochemicals. The following sections outline the key experimental protocols used in this compound research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Collection and Analysis

GC-MS is a fundamental technique for identifying and quantifying volatile semiochemicals like this compound from insect or plant sources.[8][9]

1. Volatile Collection:

-

Headspace Sorptive Extraction (HSSE): Insects or plant material are placed in a sealed glass chamber. A sorbent trap (e.g., Tenax TA) is used to collect volatiles from the headspace over a defined period.[10]

-

Solid-Phase Microextraction (SPME): An SPME fiber coated with a stationary phase is exposed to the headspace of the sample to adsorb volatiles.[9]

2. GC-MS Analysis:

-

Thermal Desorption: The sorbent trap or SPME fiber is heated in the GC inlet to release the trapped volatiles onto the analytical column.

-

Chromatographic Separation: A nonpolar capillary column (e.g., HP-5ms) is typically used to separate the volatile compounds. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points. A typical program might start at 35°C and increase to 290°C at a rate of 8°C/min.[10]

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact at 70 eV) and fragmented. The resulting mass spectrum provides a chemical fingerprint that can be compared to spectral libraries (e.g., NIST) for compound identification.[10]

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated response of olfactory receptor neurons on an insect's antenna to a volatile stimulus, providing a measure of its olfactory sensitivity.[11][12][13]

1. Antenna Preparation:

-

An antenna is carefully excised from a live, immobilized insect.

-

The base and tip of the antenna are placed in contact with two electrodes filled with a conductive saline solution.

2. Stimulus Delivery:

-

A continuous stream of purified and humidified air is passed over the antenna to establish a stable baseline.

-

A pulse of air containing a known concentration of this compound is injected into the airstream.

3. Recording and Analysis:

-

The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

-

The amplitude of the EAG response is proportional to the number of responding olfactory neurons. Dose-response curves can be generated by testing a range of this compound concentrations.[14]

Behavioral Assays

Behavioral assays are essential to determine the ecological relevance of a semiochemical by observing the insect's response.[6]

1. Olfactometer Assays:

-

A Y-tube or four-arm olfactometer is commonly used to assess preference or repellency.

-

A stream of clean air is passed through each arm, with one or more arms containing this compound at a specific concentration.

-

An insect is introduced at the base of the olfactometer, and its choice of arm is recorded.

2. Field Trapping Assays:

-

Traps are baited with lures containing this compound, either alone or in combination with other compounds.

-

Control traps are baited with a solvent blank.

-

The number of insects caught in each trap is recorded over a set period to determine the attractiveness of the lure.[3]

Signaling Pathways

The perception of this compound by an insect begins with its interaction with olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the antennal sensilla.[15][16][17]

1. Odorant Binding and Receptor Activation:

-

Volatile this compound molecules enter the sensillum lymph through pores in the cuticle.

-

Odorant-binding proteins (OBPs) may bind to this compound and transport it to the ORs.

-

This compound binds to a specific OR, which is typically a heterodimer composed of a conventional odorant receptor protein and a highly conserved co-receptor (Orco).[18][19]

2. Signal Transduction:

-

The binding of this compound to the OR complex can induce a conformational change, leading to the opening of an ion channel.

-

This results in an influx of cations, causing depolarization of the OSN membrane and the generation of an action potential.

-

The action potential then travels down the axon to the antennal lobe of the insect's brain for further processing.[15][16] In some cases, this compound can act as a competitive antagonist, blocking the receptor and preventing the binding of other odorants.[18]

Conclusion

This compound is a versatile semiochemical that plays a critical role in the chemical ecology of numerous insect species. Its functions as a pheromone, allomone, and kairomone highlight the complexity of insect communication and offer significant potential for the development of novel pest management strategies. A thorough understanding of its quantitative effects, the experimental methods for its study, and the underlying signaling pathways is essential for researchers and professionals working in entomology, chemical ecology, and the development of new, environmentally friendly insect control agents. Further research into the specific receptors and neural circuits involved in the perception of this compound will undoubtedly unveil even more of its intricate roles in the insect world.

References

- 1. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. plantprotection.pl [plantprotection.pl]

- 3. academic.oup.com [academic.oup.com]

- 4. bio.kuleuven.be [bio.kuleuven.be]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ockenfels-syntech.com [ockenfels-syntech.com]

- 12. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to 2-Nonanone: From Molecular Structure to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-nonanone (CAS No. 821-55-6), a nine-carbon methyl ketone with diverse applications and emerging biological significance. This document details its fundamental chemical and physical properties, spectroscopic profile, and synthesis methodologies. Furthermore, it explores its metabolic production, particularly in microbial systems, and its potential role as a biomarker for various diseases. The guide also delves into its bioactive properties, including its demonstrated nematicidal and antifungal activities, and discusses its potential, though currently indirect, applications in the field of drug discovery and development. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided to facilitate further research.

Chemical and Physical Properties

This compound, also known as methyl heptyl ketone, is a colorless to pale yellow liquid with a characteristic fruity and cheesy odor.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 821-55-6 | [3] |

| Molecular Formula | C₉H₁₈O | [3] |

| Molecular Weight | 142.24 g/mol | [] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Melting Point | -21 °C | [6] |

| Boiling Point | 192-195.3 °C | [] |

| Density | 0.826 g/mL at 25 °C | [6] |

| Refractive Index | 1.418 - 1.423 at 20 °C | [] |

| Solubility | Insoluble in water; soluble in alcohol | [1] |

Molecular Structure

This compound is a saturated fatty ketone with a carbonyl group at the second carbon position of a nine-carbon aliphatic chain.

Synonyms: Methyl heptyl ketone, n-Heptyl methyl ketone.[5]

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques. The key data are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.42 | t | -CH₂-C(O)- |

| 2.13 | s | -C(O)-CH₃ |

| 1.55 | m | -CH₂-CH₂-C(O)- |

| 1.28 | m | -(CH₂)₄- |

| 0.88 | t | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | 209.1 | C=O | | 43.8 | -CH₂-C(O)- | | 31.7 | -(CH₂)n- | | 29.8 | -C(O)-CH₃ | | 29.1 | -(CH₂)n- | | 23.9 | -(CH₂)n- | | 22.5 | -(CH₂)n- | | 14.0 | -CH₃ |

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925, 2855 | Strong | C-H stretching (alkane) |

| 1715 | Strong | C=O stretching (ketone) |

| 1465 | Medium | C-H bending (methylene) |

| 1360 | Medium | C-H bending (methyl) |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 142 | 5 | [M]⁺ (Molecular Ion) |

| 58 | 100 | [CH₃C(O)CH₂]⁺ (McLafferty rearrangement) |

| 43 | 40 | [CH₃CO]⁺ |

| 71 | 25 | [C₅H₁₁]⁺ |

| 85 | 10 | [C₆H₁₃]⁺ |

Synthesis and Biosynthesis

Chemical Synthesis

Several methods for the chemical synthesis of this compound have been reported. A common laboratory-scale synthesis involves the oxidation of 2-nonanol. An alternative industrial method involves the catalytic ketonization of acetic acid and heptanoic acid.

Biosynthesis

This compound is a naturally occurring compound found in various plants, fungi, and bacteria. In microbial systems such as Escherichia coli, it can be produced through engineered metabolic pathways. The biosynthesis typically involves the β-oxidation of fatty acids.[2][7] Specifically, octanoyl-CoA, derived from fatty acid metabolism, undergoes a series of enzymatic reactions to yield this compound.[7][8]

Caption: Metabolic pathway for the biosynthesis of this compound in engineered E. coli.

Applications and Biological Relevance

Industrial Applications

This compound is utilized as a flavoring agent in the food industry and as a fragrance component in cosmetics and perfumes.[1][2] It is also employed as a solvent in various industrial processes.

Relevance in Drug Development and Disease

While not a therapeutic agent itself, this compound is of interest to drug development professionals for several reasons:

-

Biomarker Potential: this compound has been identified as a potential biomarker for several diseases, including ulcerative colitis, Crohn's disease, and nonalcoholic fatty liver disease.[9][10] Its detection in bodily fluids or breath could aid in the diagnosis and monitoring of these conditions.

-